molecular formula C₉H₇D₄N₃O B042627 rac N'-Nitrosonornicotine-D4 CAS No. 66148-19-4

rac N'-Nitrosonornicotine-D4

Cat. No. B042627
CAS RN: 66148-19-4
M. Wt: 181.23 g/mol
InChI Key: XKABJYQDMJTNGQ-DNZPNURCSA-N
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Description

Rac N’-Nitrosonornicotine-D4, also known as N-Nitrosonornicotine 2,4,5,6 D4 (pyridine D4), is a labelled analogue of rac N’-Nitrosonornicotine . It is a metabolite of Nicotine , which is a potent parasympathomimetic stimulant . The molecular formula is C9 2H4 H7 N3 O and the molecular weight is 181.23 .


Molecular Structure Analysis

The molecular structure of rac N’-Nitrosonornicotine-D4 consists of a pyridine ring labelled with deuterium at the 2, 3, 4, and 6 positions . The pyridine ring is attached to a nitroso-pyrrolidine group at the 5 position .

Scientific Research Applications

Pharmaceutical Reference Standards

“rac N’-Nitrosonornicotine-D4” is utilized as a high-quality reference standard in pharmaceutical testing. This application is crucial for ensuring the accuracy and reliability of analytical methods used to detect and quantify nitrosamines in pharmaceutical products .

Food Processing Contaminants Analysis

The compound serves as a reference for identifying and quantifying nitrosamine contaminants in food products. Its role is significant in food safety and regulatory compliance, helping to monitor and control potentially carcinogenic substances in the food supply chain .

Cancer Research

In cancer research, “rac N’-Nitrosonornicotine-D4” is used to study the mechanisms of nitrosamine-induced carcinogenesis. Researchers use it to understand how these compounds interact with cellular components and lead to cancerous transformations .

Stable Isotope Labeling

The deuterium-labeled version of the compound, indicated by the “D4” in its name, is used in stable isotope labeling techniques. This application is essential for tracing the metabolic pathways and distribution of nitrosamines in biological systems .

Proteomics Research

As a biochemical for proteomics research, “rac N’-Nitrosonornicotine-D4” is employed to investigate protein expression and interaction in the presence of nitrosamines. This helps in identifying potential biomarkers for diseases related to nitrosamine exposure .

Toxicological Studies

The compound is instrumental in toxicological studies aimed at understanding the dose-response relationship and the toxic effects of nitrosamines. It aids in assessing the risk and establishing safety thresholds for human exposure .

Safety and Hazards

The safety data sheet suggests that when using rac N’-Nitrosonornicotine-D4, one should not eat, drink or smoke. Hands should be washed before breaks and after work. Suitable gloves and eye/face protection should be worn .

properties

IUPAC Name

2,3,4,6-tetradeuterio-5-(1-nitrosopyrrolidin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-11-12-6-2-4-9(12)8-3-1-5-10-7-8/h1,3,5,7,9H,2,4,6H2/i1D,3D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKABJYQDMJTNGQ-DNZPNURCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)N=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCN2N=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478557
Record name rac N'-Nitrosonornicotine-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac N'-Nitrosonornicotine-D4

CAS RN

66148-19-4
Record name 5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rac N'-Nitrosonornicotine-D4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac N'-Nitrosonornicotine-D4
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rac N'-Nitrosonornicotine-D4
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rac N'-Nitrosonornicotine-D4
Reactant of Route 4
rac N'-Nitrosonornicotine-D4
Reactant of Route 5
rac N'-Nitrosonornicotine-D4
Reactant of Route 6
rac N'-Nitrosonornicotine-D4

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